![molecular formula C10H12N2O B3351704 3(2H)-Isoquinolinone, 1,4-dihydro-2-(methylamino)- CAS No. 39191-73-6](/img/structure/B3351704.png)
3(2H)-Isoquinolinone, 1,4-dihydro-2-(methylamino)-
Overview
Description
Isoquinolinones are a type of heterocyclic aromatic organic compound. They are structurally similar to quinolones, but with the nitrogen atom in a different position. These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Synthesis Analysis
The synthesis of isoquinolinones often involves domino reactions, which are a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . These syntheses involve reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes .Molecular Structure Analysis
Isoquinolinones, like other heterocyclic compounds, have unique molecular structures. They display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that they can adopt various forms .Chemical Reactions Analysis
The chemical reactions of isoquinolinones are diverse and can lead to a wide range of products. For example, they can undergo reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes .Physical And Chemical Properties Analysis
The physical and chemical properties of isoquinolinones can vary widely depending on their specific structures. Generally, they are amphoteric in nature, showing both acidic and basic properties. They are often white or colorless solids that are highly soluble in water and other polar solvents .Mechanism of Action
While the specific mechanism of action for “3(2H)-Isoquinolinone, 1,4-dihydro-2-(methylamino)-” is not available, similar compounds have been found to have various biological activities. For example, some isoquinolinones have been used as acetylcholine release enhancers, which may have therapeutic value in the treatment of Alzheimer’s disease .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(methylamino)-1,4-dihydroisoquinolin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-11-12-7-9-5-3-2-4-8(9)6-10(12)13/h2-5,11H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMXHTSWSHVNSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1CC2=CC=CC=C2CC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192435 | |
Record name | 3(2H)-Isoquinolinone, 1,4-dihydro-2-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3(2H)-Isoquinolinone, 1,4-dihydro-2-(methylamino)- | |
CAS RN |
39191-73-6 | |
Record name | 3(2H)-Isoquinolinone, 1,4-dihydro-2-(methylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039191736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Isoquinolinone, 1,4-dihydro-2-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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